Product packaging for Methyl 8-hydroxyoct-5-enoate(Cat. No.:CAS No. 83606-22-8)

Methyl 8-hydroxyoct-5-enoate

Cat. No.: B8495841
CAS No.: 83606-22-8
M. Wt: 172.22 g/mol
InChI Key: AUOXMYJEFISXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 8-hydroxyoct-5-enoate (CAS#: 83606-22-8) is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is an unsaturated ester featuring both a terminal hydroxy group and an internal carbon-carbon double bond in its structure. This bifunctional nature makes it a versatile building block (synthon) in organic synthesis, particularly useful for developing more complex molecular architectures. Compounds with similar structural features, such as other unsaturated hydroxy esters, are frequently employed in cyclization reactions . They serve as key precursors in the synthesis of heterocyclic compounds and are used in enantioselective intramolecular Stetter reactions to form chiral chroman-4-ones, which are structures of interest in medicinal chemistry . The synthesis and study of such hydroxy alkenoates are well-established in chemical research for preparing various biologically active molecules . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a well-controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B8495841 Methyl 8-hydroxyoct-5-enoate CAS No. 83606-22-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83606-22-8

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 8-hydroxyoct-5-enoate

InChI

InChI=1S/C9H16O3/c1-12-9(11)7-5-3-2-4-6-8-10/h2,4,10H,3,5-8H2,1H3

InChI Key

AUOXMYJEFISXAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC=CCCO

Origin of Product

United States

Mechanistic Investigations and Computational Analyses of Methyl 8 Hydroxyoct 5 Enoate Reactions

Reaction Mechanism Elucidation for Stereoselective Transformations

The stereochemical outcome of reactions involving molecules with multiple functional groups, such as a hydroxyl group and an ester in an unsaturated carbon chain, is governed by a complex interplay of electronic and steric factors. The principles discussed below are fundamental to understanding how stereoselectivity might be achieved in reactions involving compounds like Methyl 8-hydroxyoct-5-enoate.

Understanding Stereoselectivity in Olefin Formation via Various Reagents

The formation of the carbon-carbon double bond (olefin) in a stereoselective manner is a cornerstone of modern organic synthesis. For a molecule with a general structure similar to this compound, the geometry of the double bond (E or Z) can be influenced by the choice of reagents and reaction conditions.

Common methods for stereoselective olefin synthesis include the Wittig reaction, Horner-Wadsworth-Emmons reaction, and various elimination reactions. The stereoselectivity of these reactions is often dictated by the relative stability of the transition states leading to the different stereoisomers.

Reaction TypeTypical ReagentsFactors Influencing Stereoselectivity
Wittig ReactionYlides (e.g., Ph3P=CHR)Nature of the ylide (stabilized vs. unstabilized), solvent, presence of salts.
Horner-Wadsworth-EmmonsPhosphonate (B1237965) carbanionsStructure of the phosphonate and aldehyde/ketone, reaction conditions.
Elimination ReactionsBases (e.g., LDA, NaH)Stereochemistry of the starting material, nature of the leaving group, base size.

For instance, in a Horner-Wadsworth-Emmons reaction, the use of a Z-selective phosphonate reagent can lead to the preferential formation of the Z-olefin. The stereochemical outcome is rationalized by the steric interactions in the transition state, where the larger substituents orient themselves to minimize repulsion.

Intramolecular Cyclization Pathways and Stereochemical Control

Unsaturated hydroxy esters are prime candidates for intramolecular cyclization to form lactones (cyclic esters). The stereochemistry of the newly formed chiral centers in the cyclic product is determined by the geometry of the transition state during the ring-closing step.

The facial selectivity of the nucleophilic attack of the hydroxyl group onto the activated double bond or an electrophilic carbon is influenced by the conformation of the carbon chain and the presence of directing groups. For a molecule like this compound, cyclization could potentially lead to various ring sizes, with the formation of five- or six-membered rings being generally favored due to lower ring strain.

The stereochemical control in such cyclizations can often be predicted by considering chair-like or boat-like transition state models, where substituents prefer to occupy pseudo-equatorial positions to minimize steric strain.

Role of Specific Functional Groups and Their Interactions in Reaction Progression

The hydroxyl (-OH) and methyl ester (-COOCH3) groups in a molecule like this compound play crucial roles in directing the course and stereochemical outcome of its reactions.

Hydroxyl Group: The hydroxyl group can act as a nucleophile, as in the case of intramolecular cyclization. It can also serve as a directing group, coordinating to a metal catalyst and influencing the stereochemistry of a reaction at a nearby site. Furthermore, the hydrogen of the hydroxyl group can engage in hydrogen bonding, which can influence the conformational preferences of the molecule and thereby the stereoselectivity of a reaction.

Methyl Ester Group: The ester group is an electron-withdrawing group and can activate the double bond for nucleophilic attack. It can also be a site for nucleophilic acyl substitution. The steric bulk of the ester group can also influence the approach of reagents.

The interplay between these functional groups is critical. For example, in a metal-catalyzed reaction, both the hydroxyl and the ester carbonyl oxygen could potentially coordinate to the metal center, leading to a specific, rigid conformation that dictates the stereochemical outcome.

Theoretical and Computational Chemistry Studies

In the absence of experimental data, theoretical and computational chemistry provides a powerful tool to predict the behavior of molecules like this compound. These studies can offer insights into the electronic structure, reactivity, and the transition states of potential reactions.

Electronic Structure and Reactivity Predictions of Octenoate Scaffolds

Computational methods such as Density Functional Theory (DFT) can be used to model the electronic structure of octenoate scaffolds. These calculations can reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

Computational ParameterInformation GainedPredicted Reactivity
HOMO EnergyEnergy of the highest occupied molecular orbitalIndicates susceptibility to electrophilic attack.
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalIndicates susceptibility to nucleophilic attack.
Electrostatic PotentialDistribution of charge on the molecule's surfaceIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For an octenoate scaffold, the double bond would be an electron-rich region (a high HOMO localization) and thus susceptible to attack by electrophiles. The carbonyl carbon of the ester would be an electron-poor region (a low LUMO localization) and a prime target for nucleophiles.

Transition State Analysis and Reaction Pathway Modeling

Computational chemistry allows for the modeling of reaction pathways and the calculation of the structures and energies of transition states. This information is invaluable for understanding reaction mechanisms and predicting product distributions.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. The energy of the transition state determines the activation energy of the reaction, which is related to the reaction rate.

For a hypothetical intramolecular cyclization of this compound, computational modeling could be used to:

Determine the relative energies of the transition states leading to different stereoisomers of the cyclic product.

Visualize the geometry of the transition states to understand the steric and electronic factors that favor one stereoisomer over another.

Predict the most likely ring size of the cyclized product.

These computational approaches provide a theoretical framework for understanding the reactivity of complex organic molecules in the absence of direct experimental evidence.

Applications and Role in Advanced Chemical Synthesis

Precursor in Natural Product Synthesis

The strategic placement of functional groups in Methyl 8-hydroxyoct-5-enoate makes it a valuable precursor for the total synthesis of various natural products. Its carbon backbone can be methodically elaborated and modified to form the core structures of biologically active molecules.

Synthetic Utility in Insect Pheromone and Bioactive Metabolite Construction

While the direct application of this compound in the synthesis of specific insect pheromones is not extensively documented in readily available literature, its structural motifs are characteristic of many pheromone components. Pheromones are often long-chain unsaturated alcohols, esters, or aldehydes. The C8 backbone, hydroxyl functionality, and unsaturation of this compound make it a plausible, albeit not yet widely reported, starting material for the synthesis of such semiochemicals. The synthesis of insect pheromones is a critical area of research for developing environmentally benign pest management strategies. rsc.orgnih.gov

Intermediates in Prostaglandin (B15479496) Analogue and Related Eicosanoid Synthesis

Prostaglandins and related eicosanoids are a class of lipid signaling molecules with profound physiological effects. nih.gov Their complex structures, often featuring a five-membered ring and two side chains, demand sophisticated synthetic strategies. Key intermediates in prostaglandin synthesis often possess hydroxyl and unsaturated functionalities on a carbon chain, similar to the structure of this compound. While direct evidence of its use is sparse, its potential as a synthon for one of the side chains in a convergent prostaglandin synthesis is conceivable to organic chemists. The development of novel synthetic routes to prostaglandin analogues remains an active area of pharmaceutical research.

Contribution to Complex Polyketide and Fatty Acid Derivative Syntheses

Polyketides are a large and diverse class of natural products, many of which exhibit potent biological activities. researchgate.net They are synthesized in nature by the iterative condensation of simple carboxylic acid units. The structure of this compound resembles a partially reduced polyketide chain. In the laboratory, it can serve as a chiral building block or a starting point for the synthesis of complex polyketide fragments. Similarly, its structure is closely related to that of various fatty acid derivatives. researchgate.net Research in this area focuses on modifying natural fatty acids to produce novel materials and bioactive compounds. researchgate.net

Role in Enzyme-Catalyzed Processes for Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the best of chemical and biological catalysis to achieve highly selective and efficient transformations. nih.govnih.gov Enzymes, with their inherent chirality and high specificity, can be used to resolve racemic mixtures or introduce stereocenters with high precision. The hydroxyl group in this compound is a prime target for enzymatic reactions, such as lipase-catalyzed acylation or deacylation. This can provide a route to enantiomerically pure forms of the molecule, which are invaluable for the synthesis of chiral drugs and other bioactive compounds. The use of enzymes in organic synthesis is a cornerstone of green chemistry, often allowing for milder reaction conditions and reducing the need for protecting groups. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 8-hydroxyoct-5-enoate. Both ¹H and ¹³C NMR spectroscopy are employed to map the carbon-hydrogen framework and elucidate the connectivity of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shift (δ) of each proton is indicative of its electronic environment. For this compound, distinct signals are expected for the methyl ester protons, the protons adjacent to the hydroxyl group, the olefinic protons of the carbon-carbon double bond, and the various methylene groups along the alkyl chain. The integration of these signals provides a ratio of the number of protons in each unique environment. Furthermore, spin-spin coupling patterns (multiplicity) reveal the number of neighboring protons, allowing for the piecing together of the molecular fragments.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbonyl carbon of the ester, the olefinic carbons, the carbon bearing the hydroxyl group, and the aliphatic carbons would appear in characteristic regions of the spectrum, confirming the presence of these functional groups and their placement within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃3.6 - 3.7Singlet3H
-CH₂-C=O2.2 - 2.4Multiplet2H
-CH₂-C=C-2.0 - 2.2Multiplet2H
-CH=CH-5.3 - 5.5Multiplet2H
-CH(OH)-3.5 - 3.7Multiplet1H
-CH₂-CH(OH)-1.4 - 1.6Multiplet2H
Terminal -CH₃Not ApplicableNot ApplicableNot Applicable
-OHVariableSinglet (broad)1H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O170 - 175
-OCH₃50 - 55
-CH=CH-120 - 140
-CH(OH)-60 - 70
Aliphatic -CH₂-20 - 40

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding. A sharp, intense peak around 1735-1750 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester functional group. The presence of the carbon-carbon double bond (C=C) would be confirmed by a medium intensity band around 1640-1680 cm⁻¹. Additionally, C-H stretching vibrations for both sp² (olefinic) and sp³ (aliphatic) hybridized carbons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupBond VibrationCharacteristic Absorption (cm⁻¹)
HydroxylO-H stretch3200 - 3600 (broad)
EsterC=O stretch1735 - 1750 (strong)
AlkeneC=C stretch1640 - 1680 (medium)
Alkene=C-H stretch3000 - 3100
Alkane-C-H stretch2850 - 3000
EsterC-O stretch1000 - 1300

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The monoisotopic mass of this compound is 172.110 g/mol . epa.gov

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation of the molecular ion provides a unique fingerprint that can be used to deduce the structure. For this compound, characteristic fragmentation pathways would include the loss of the methoxy group (-OCH₃) from the ester, leading to an [M-31]⁺ fragment, and the loss of a water molecule (-H₂O) from the alcohol, resulting in an [M-18]⁺ fragment. Cleavage of the carbon-carbon bonds adjacent to the functional groups would also produce a series of fragment ions that are diagnostic of the molecule's structure.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z ValueIdentity of Fragment
172[M]⁺ (Molecular Ion)
154[M - H₂O]⁺
141[M - OCH₃]⁺
Various smaller fragmentsCleavage along the alkyl chain

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

Chromatographic methods are essential for the isolation, purification, and assessment of the purity of this compound.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and transported by an inert gas through a column containing a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis and purity determination. The choice of column (e.g., polar or non-polar) and temperature programming are critical parameters that are optimized for the separation of this compound from any impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Characterization

High-performance liquid chromatography (HPLC) is another powerful technique for the purification and purity analysis of this compound, particularly if the compound has limited thermal stability. In HPLC, the compound is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the compound between the two phases. Both normal-phase (polar stationary phase, non-polar mobile phase) and reverse-phase (non-polar stationary phase, polar mobile phase) HPLC can be employed. A detector, such as a UV detector (if the molecule contains a chromophore) or a refractive index detector, is used to monitor the eluting compound, generating a chromatogram that provides information on retention time and purity.

X-ray Crystallography for Definitive Absolute Stereochemistry and Regioselectivity Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry and regioselectivity, provided that a suitable single crystal of the compound can be grown.

For a chiral molecule like this compound, which has a stereocenter at the carbon bearing the hydroxyl group and potential E/Z isomerism at the double bond, X-ray crystallography can provide an unambiguous assignment of the spatial orientation of the substituents. The technique involves directing a beam of X-rays onto a crystal and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. This level of structural detail is often crucial in fields such as natural product synthesis and medicinal chemistry, where the biological activity of a compound can be highly dependent on its stereochemistry. While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis provides the most definitive structural information.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which advocate for the design of products and processes that minimize the use and generation of hazardous substances. wikipedia.orgepa.gov Research into the synthesis of octenoates is increasingly focused on developing routes that are both environmentally benign and economically viable.

Key areas of development include:

Use of Renewable Feedstocks : A primary goal is to shift from petrochemical-based starting materials to renewable resources. yale.edu Bio-based feedstocks, such as those derived from corn or potato waste, are being explored as sustainable alternatives. blazingprojects.com

Safer Solvents : Efforts are underway to replace common volatile organic compounds (VOCs), which are often hazardous, with greener solvents. wikipedia.org This includes the use of aqueous media or bio-based alternatives like methyl-tetrahydrofuran, which has similar solvent properties to more hazardous options but can be derived from renewable sources.

Waste Minimization : A core tenet of green chemistry is the prevention of waste rather than subsequent treatment. epa.govyale.edu Synthetic methods are being redesigned to maximize "atom economy," ensuring that a higher proportion of reactant materials is incorporated into the final product. acs.org This reduces the generation of byproducts and simplifies purification processes.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency while minimizing waste. yale.eduacs.org The development of novel catalysts for ester synthesis and modification is a vibrant area of research, aiming for higher activity, selectivity, and longevity. acs.org

Future research in this domain focuses on:

Heterogeneous Catalysts : These catalysts, being in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction), offer significant advantages in terms of separation and reusability, contributing to more sustainable processes. mdpi.com Recent advances have focused on materials like alkaline-earth metal oxides, zeolites, and mixed oxides which show excellent performance in esterification and transesterification reactions. mdpi.com Bimetallic systems, particularly those based on copper nanoparticles combined with a second metal (such as Ce, Fe, Zn, or Pt), are also emerging as highly prospective for the hydrogenation of esters due to their enhanced stability and high selectivity. rsc.org

Improved Selectivity : The precise control over a reaction to yield a specific desired product is crucial. Research is exploring how the physical and chemical properties of catalysts, such as the composition of mixed metal oxides or the interaction between metals in bimetallic nanoparticles, can be tuned to achieve high selectivity for target molecules like specific octenoate isomers. mdpi.comrsc.org

Mild Reaction Conditions : A significant goal is to develop catalysts that operate efficiently under milder conditions, such as lower temperatures and pressures. This not only reduces energy consumption but also enhances the safety of the process. yale.edu

Advanced Applications in Precursor Synthesis for Diverse Chemical Entities

Methyl 8-hydroxyoct-5-enoate and its derivatives are valuable intermediates in organic synthesis. Their bifunctional nature—containing both a hydroxyl group and an ester—makes them versatile building blocks for more complex molecules. Future research will likely expand their application in synthesizing a wide array of chemical entities.

One notable application is in the synthesis of bioactive molecules. For instance, a closely related compound, (S)-(–)-methyl 6,8-dihydroxyoctanoate, serves as a key precursor in the enantiospecific synthesis of (R)-(+)-α-lipoic acid, a vital antioxidant. The development of stereocontrolled reduction methods is crucial for this process.

Bio-Inspired Synthesis and Biocatalysis Approaches for Octenoate Production

Biocatalysis, the use of natural catalysts like enzymes, is a rapidly growing field that offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. rsc.org Enzymes operate under mild conditions (temperature and pH) and can exhibit remarkable specificity, reducing the need for protecting groups and minimizing side reactions. acs.org

Emerging trends in this area include:

Lipase-Catalyzed Synthesis : Lipases are particularly effective for esterification reactions. Commercial lipase (B570770) formulations such as Novozym 435 (Candida antarctica lipase B) have been successfully used to catalyze the synthesis of various esters, including octanoates like cetyl octanoate (B1194180) and octyl oleate (B1233923). researchgate.netnih.gov Research is focused on optimizing reaction parameters such as temperature, substrate molar ratio, and enzyme load to maximize conversion rates and yield. nih.gov

Chemoenzymatic Processes : This approach combines enzymatic reactions with traditional chemical steps to create more efficient and novel synthetic routes. researchgate.net For example, an enzymatic reduction can be used to create a chiral intermediate with high stereoselectivity, which is then used in subsequent chemical transformations.

Immobilization and Reusability : To improve the economic feasibility of biocatalysis, enzymes are often immobilized on solid supports. This allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles, a key factor for industrial-scale production.

Below is a table summarizing various lipase-catalyzed ester syntheses, highlighting the conditions and outcomes.

ProductEnzymeKey ParametersConversion/YieldReference
Glucose monodecanoateNovozym 435Mechanoenzymatic (bead mill), 2-methyl-2-butanol (B152257) solventHigher product titers than conventional heating nih.gov
Octyl octanoateRhizopus arrhizus lipaseOptimized temperature, moisture, enzyme doseHighest acylation activity (147 μM L⁻¹ min⁻¹) among screened lipases nih.gov
Cetyl octanoateNovozym 435Supercritical CO₂, 63.7°C, 10.22 MPa99.5% yield in 20 minutes researchgate.net
Trehalose palmitateNovozym 43560°C, 1:5 molar ratio, 15% enzyme load35% conversion to diesters in 4 hours nih.gov
Fructose/Sucrose/Lactose oleic estersNovozym 43540°C, 72h, ethanol (B145695) solvent74-84% oleic acid conversion nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical production. corning.comaurigeneservices.com Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, offers numerous advantages, particularly when combined with automation. nih.gov

Key benefits and future directions include:

Enhanced Safety and Control : Flow reactors handle smaller volumes of material at any given time compared to large batch reactors, significantly improving safety, especially for highly exothermic or hazardous reactions. corning.comajinomoto.com This setup allows for superior control over reaction parameters like temperature and pressure, leading to higher reproducibility and product quality. contractpharma.com

Scalability and Efficiency : Scaling up a process in flow chemistry often involves running the system for a longer duration rather than building larger, more complex reactors, simplifying the transition from laboratory to industrial production. corning.comajinomoto.com This technology can reduce production costs, improve yield, and shorten reaction times. ajinomoto.comlonza.com

Automation and AI Integration : Flow platforms are ideally suited for automation. thieme-connect.de Modern systems integrate robotic handling with artificial intelligence (AI) and machine learning algorithms to automate the entire synthesis workflow, from planning and execution to optimization and analysis. nih.govdrugtargetreview.com Software can predict reaction outcomes, design synthetic pathways, and adjust parameters in real-time, accelerating the discovery and production of new molecules. medium.com This creates a "self-driving" laboratory that can operate with minimal human intervention, freeing up chemists to focus on more complex challenges. nih.govresearchgate.net

The convergence of these advanced methodologies promises a future where the synthesis of this compound and other specialty chemicals is faster, safer, more sustainable, and highly automated.

Q & A

Q. What strategies address contradictions in published data on this compound’s physicochemical properties?

  • Methodological Answer : Conduct a systematic review (PRISMA-guided) to identify confounding variables (e.g., solvent polarity, temperature). Use meta-regression to assess heterogeneity across studies. For experimental validation, replicate key studies under controlled conditions and apply sensitivity analysis to isolate variables .
    05 文献检索Literature search for meta-analysis
    02:58

Q. How should researchers design experiments to investigate stereochemical outcomes in reactions involving this compound?

  • Methodological Answer : Employ chiral chromatography or NMR (e.g., Mosher ester analysis) to determine enantiomeric excess. For crystallographic confirmation, use SHELXL’s HKLF 5 format for twinned data and refine Flack parameters to assign absolute configuration. Cross-validate with computational methods (e.g., DFT) .

Q. What statistical approaches are suitable for dose-response studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model dose-response curves. For meta-analysis, apply random-effects models to account for inter-study variability. Pre-specify inclusion/exclusion criteria (e.g., assay type, species) and assess publication bias via funnel plots .

Methodological Tools and Workflows

Step Tools/Techniques Key Considerations
Crystallographic RefinementSHELXL Validate Rfree and electron density maps.
Systematic ReviewPRISMA guidelines Document search strings (e.g., PubMed/Web of Science).
Stereochemical AnalysisChiral HPLC, Mosher ester Cross-validate with X-ray/DFT for robustness.

Literature Retrieval and Data Interpretation

  • Efficient Search Strategies : Use Boolean operators in databases (e.g., Web of Science: "this compound AND synthesis") and consult backward/forward citations. Leverage tools like IUCrData for crystallographic datasets .

    【干货】文献检索与下载攻略 | 建议收藏 | 厦大博士学长学术分享 | 学术干货 | 研究生 | 毕业论文
    04:15
  • Interpreting Spectral Data : Compare experimental NMR shifts with predicted values (e.g., ChemDraw) and use platforms like CrystalExplorer to visualize hydrogen-bonding networks .

    用它!帮你看懂文献数据图,更好描述实验结果
    00:17

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.